molecular formula C15H21F2N3O2 B248179 N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

カタログ番号 B248179
分子量: 313.34 g/mol
InChIキー: XICMQOBCAKGYQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, also known as DFP-10825, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a promising approach for the development of anticancer drugs.

作用機序

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide targets the protein-protein interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby inhibiting its tumor-suppressive function. N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide binds to the hydrophobic pocket of MDM2 and disrupts its interaction with p53, leading to the stabilization and activation of p53 and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It also inhibits cell proliferation and migration, and induces cell cycle arrest in the G1 phase. In addition, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been found to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer drug.

実験室実験の利点と制限

One of the main advantages of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. It also has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has some limitations for lab experiments, including its low solubility in water and the need for high concentrations to achieve its desired effects.

将来の方向性

There are several future directions for the development and application of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide. One area of research is to optimize its pharmacokinetic properties and improve its solubility to enhance its efficacy in vivo. Another direction is to investigate the potential of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide in combination with other anticancer drugs to enhance its therapeutic effects. Furthermore, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can be used as a tool compound to study the MDM2-p53 pathway and identify new targets for the development of anticancer drugs.
Conclusion:
N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a promising small molecule inhibitor that targets the MDM2-p53 pathway for the development of anticancer drugs. Its specificity and favorable pharmacokinetic properties make it an attractive candidate for further research and development. With ongoing studies and optimization, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has the potential to become a safe and effective treatment option for various types of cancer.

合成法

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-(2-hydroxyethyl)piperazine and subsequent acylation with propanoyl chloride. The final product is obtained after purification using column chromatography and characterized using various spectroscopic techniques.

科学的研究の応用

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been extensively studied for its potential as an anticancer drug. In vitro studies have shown that N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies using mouse models have also demonstrated the efficacy of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide in reducing tumor growth and increasing survival rates.

特性

製品名

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

分子式

C15H21F2N3O2

分子量

313.34 g/mol

IUPAC名

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C15H21F2N3O2/c16-13-2-1-12(11-14(13)17)18-15(22)3-4-19-5-7-20(8-6-19)9-10-21/h1-2,11,21H,3-10H2,(H,18,22)

InChIキー

XICMQOBCAKGYQD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)CCO

正規SMILES

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)CCO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。